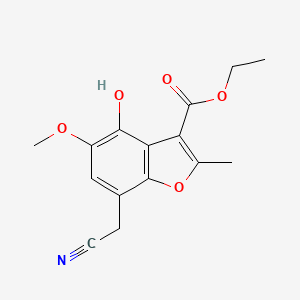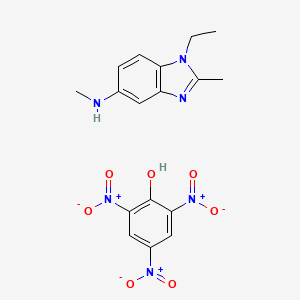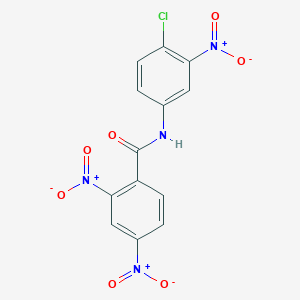
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, also known as CDMB, is a synthetic compound that has been studied extensively for its potential applications in scientific research. CDMB is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but studies have shown that it acts on various cellular targets. ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. Additionally, ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. It has also been shown to have antimicrobial activity, making it a potential candidate for use in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its ability to selectively target certain cellular pathways. Additionally, ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to have low toxicity, making it a safer candidate for use in research studies. However, one limitation of using ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. One area of research that has shown promise is the use of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in cancer treatment. Further studies are needed to fully understand the mechanism of action of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in cancer cells and to determine its efficacy in vivo. Additionally, research on the potential applications of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in other areas, such as neuroprotection and antimicrobial activity, should be continued.
Métodos De Síntesis
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a variety of methods, including the reaction of 7-hydroxy-4-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with cyanomethyl bromide and triethylamine. Other methods of synthesis have also been explored, including the use of different reagents and reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been studied extensively for its potential applications in scientific research. One area of research where ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has shown promise is in the field of cancer research. Studies have shown that ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has anti-cancer properties, making it a potential candidate for use in cancer treatment. Other areas of research where ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been studied include neuroprotection, anti-inflammatory effects, and antimicrobial activity.
Propiedades
IUPAC Name |
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-4-20-15(18)11-8(2)21-14-9(5-6-16)7-10(19-3)13(17)12(11)14/h7,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSYCKISCQTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2CC#N)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-carbethoxy-4-hydroxy-5-methoxy-7-cyanomethylbenzofuran | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)

